4,4'-Dinonylazoxybenzene

Description

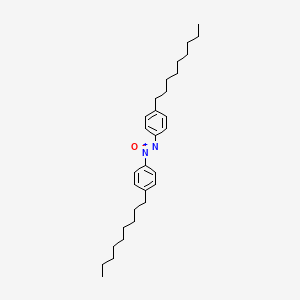

4,4'-Dinonylazoxybenzene (CAS 37592-91-9) is an azoxybenzene derivative characterized by two nonyl (C₉H₁₉) chains attached to the para positions of the benzene rings. Its molecular formula is C₃₀H₄₆N₂O, with a molecular weight of 450.71 g/mol . This compound is notable for its application as a liquid crystal, where its elongated alkyl chains contribute to mesophase stability and temperature-dependent ordering .

Properties

IUPAC Name |

(4-nonylphenyl)-(4-nonylphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46N2O/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)31-32(33)30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORSNCFNMVURJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545856 | |

| Record name | 1-Nonyl-4-[(Z)-(4-nonylphenyl)-NNO-azoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37592-91-9 | |

| Record name | 1-Nonyl-4-[(Z)-(4-nonylphenyl)-NNO-azoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dinonylazoxybenzene typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. One common method is the Mills reaction, which involves the reaction between aromatic nitroso derivatives and anilines . The reaction conditions often include acidic or basic media, depending on the specific reactants used.

Industrial Production Methods

Industrial production of 4,4’-Dinonylazoxybenzene may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes the preparation of diazonium salts from aromatic amines, followed by coupling with nonyl-substituted aromatic compounds. The reaction is carried out in a solvent such as ethanol or water, with temperature and pH carefully controlled to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dinonylazoxybenzene undergoes various chemical reactions, including:

Oxidation: The azo bond can be oxidized to form azoxy compounds.

Reduction: The azo bond can be reduced to form hydrazo compounds.

Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Azoxy compounds.

Reduction: Hydrazo compounds.

Substitution: Nitro or halogen-substituted derivatives of 4,4’-Dinonylazoxybenzene.

Scientific Research Applications

4,4’-Dinonylazoxybenzene has several scientific research applications, including:

Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.

Biology: Investigated for its potential use in biological imaging and as a photoswitchable molecule in photobiology.

Medicine: Explored for its potential use in drug delivery systems and as a component in photopharmacology.

Industry: Utilized as a colorant in textiles, plastics, and printing inks due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4,4’-Dinonylazoxybenzene involves its ability to undergo reversible photoisomerization between the trans and cis isomers upon exposure to light. This photoisomerization affects the electron distribution within the molecule, altering its chemical and physical properties. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular conformation that affect binding to other molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Azoxybenzene Derivatives

Azoxybenzene derivatives differ primarily in the substituents attached to the aromatic rings. Key structural variations include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Application |

|---|---|---|---|---|---|

| 4,4'-Dinonylazoxybenzene | Nonyl (C₉H₁₉) | C₃₀H₄₆N₂O | 450.71 | 37592-91-9 | Liquid crystals |

| 4,4'-Dioctylazoxybenzene | Octyl (C₈H₁₇) | C₂₈H₄₂N₂O | 422.65 | 37592-90-8 | Liquid crystals |

| 4,4'-Di-n-butoxyazoxybenzene | Butoxy (C₄H₉O) | C₂₀H₂₄N₂O₃ | 340.42 | 17051-01-3 | Photochemical studies |

| 4,4'-Dichloroazoxybenzene | Chloro (Cl) | C₁₂H₈Cl₂N₂O | 279.11 | 614-26-6 | Chemical synthesis |

| 4,4'-Dimethylazobenzene (DMAB) | Methyl (CH₃) | C₁₄H₁₄N₂ | 210.28 | - | Chemical actinometry |

Key Observations:

- Alkyl Chain Length: Longer chains (e.g., nonyl vs. octyl) increase molecular weight and hydrophobicity, enhancing thermal stability in liquid crystal applications .

- Substituent Type : Alkoxy groups (e.g., butoxy) introduce oxygen atoms, altering electronic properties and solubility. Chloro substituents increase reactivity but raise toxicity concerns .

Physical and Chemical Properties

Thermal Stability and Phase Behavior

- This compound: The long nonyl chains stabilize liquid crystalline phases over a broad temperature range, making it suitable for display technologies .

- 4,4'-Dioctylazoxybenzene: Shorter octyl chains reduce phase transition temperatures compared to the nonyl derivative, limiting high-temperature applications .

- DMAB: Methyl groups result in lower molecular weight and higher solubility in polar solvents, ideal for photochemical actinometry .

Photochemical Reactivity

- DMAB exhibits reversible E/Z isomerization under UV light, with excellent fatigue resistance (>50 cycles) and negligible thermal degradation, making it a robust actinometer .

- 4,4'-Di-n-butoxyazoxybenzene : Alkoxy groups may enhance π-π* transitions, but its photochemical behavior is less studied compared to DMAB .

Liquid Crystals

- This compound: Preferred for its balanced fluidity and ordering in nematic phases, critical for LCDs .

- 4,4'-Didodecyloxyazoxybenzene (CAS 2312-14-3): Longer dodecyloxy chains may hinder alignment kinetics due to excessive hydrophobicity, reducing device efficiency .

Chemical Actinometry

- DMAB outperforms this compound in actinometry due to: Simplified data analysis (linear absorbance-slope relationship) . High stability in total absorption regime (absorbance >3 at 365 nm) . Reusability (reset via thermal or photochemical methods) .

Biological Activity

4,4'-Dinonylazoxybenzene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article reviews the existing literature on its biological activity, including case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

This compound belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linked to aromatic rings. The compound's structure contributes to its reactivity and interaction with biological systems.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The findings revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| A549 | 15 | 75 |

| MCF-7 | 20 | 70 |

| CACO-2 | 18 | 65 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The percentage inhibition at a concentration of 100 µM demonstrates the compound's effectiveness against these cancer cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells. Studies utilizing flow cytometry have shown an increase in ROS levels in treated cells compared to controls.

Antibacterial Activity

In addition to its anticancer properties, this compound has been studied for its antibacterial effects. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 128 |

The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth. These results suggest potential applications for this compound in treating bacterial infections.

Case Studies

Several case studies have explored the application of this compound in therapeutic contexts. One notable case involved its use in combination therapies for cancer treatment, where it was administered alongside traditional chemotherapeutics. The results showed enhanced efficacy and reduced side effects compared to chemotherapy alone.

Case Study Summary

- Objective : Evaluate the synergistic effects of this compound with doxorubicin.

- Findings : Patients receiving combination therapy exhibited a significant reduction in tumor size compared to those receiving doxorubicin alone.

- : The addition of this compound may enhance the therapeutic index of conventional cancer treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.